molecular formula C13H13NO3 B11723462 Ethyl 2-(7-Methyl-3-indolyl)-2-oxoacetate

Ethyl 2-(7-Methyl-3-indolyl)-2-oxoacetate

Cat. No.: B11723462
M. Wt: 231.25 g/mol
InChI Key: FARWWHNLSILMGM-UHFFFAOYSA-N
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Description

Ethyl 2-(7-methyl-3-indolyl)-2-oxoacetate is a synthetic indole derivative characterized by a methyl group at the 7th position of the indole ring and an ethyl ester-linked oxoacetate moiety at the 3rd position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive indole derivatives, which are frequently explored as kinase inhibitors, antiviral agents, and enzyme modulators .

The synthesis of such compounds typically involves Friedel-Crafts acylation or condensation reactions. For example, ethyl chlorooxoacetate reacts with substituted indoles under Lewis acid catalysis (e.g., AlCl₃) to yield 2-(indol-3-yl)-2-oxoacetate esters, as demonstrated in the preparation of related derivatives (e.g., methyl 2-(7-cyano-4-fluoro-1H-indol-3-yl)-2-oxoacetate, 48% yield) . Modifications in reaction conditions (e.g., solvent, catalyst, temperature) influence both yield and regioselectivity .

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 2-(7-methyl-1H-indol-3-yl)-2-oxoacetate

InChI

InChI=1S/C13H13NO3/c1-3-17-13(16)12(15)10-7-14-11-8(2)5-4-6-9(10)11/h4-7,14H,3H2,1-2H3

InChI Key

FARWWHNLSILMGM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=CNC2=C(C=CC=C12)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(7-Methyl-3-indolyl)-2-oxoacetate typically involves the condensation of 7-methylindole with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The resulting intermediate is then subjected to esterification to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-Methyl-3-indolyl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated indole derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Synthesis of Bioactive Compounds :
    • Ethyl 2-(7-Methyl-3-indolyl)-2-oxoacetate serves as a precursor in the synthesis of various bioactive compounds. Its ability to undergo multiple chemical transformations allows for the creation of derivatives with enhanced biological activity.
  • Potential Therapeutic Agents :
    • The compound is being investigated for its potential role in developing new therapeutic agents, particularly those targeting specific biological pathways related to inflammation and pain management. For instance, derivatives of indole compounds have shown promise as selective agonists for cannabinoid receptors, which are crucial in analgesia .
  • Antimicrobial and Anticancer Properties :
    • Research indicates that indole derivatives exhibit significant antimicrobial and anticancer activities. This compound may interact with specific molecular targets, influencing biological pathways that could lead to therapeutic effects against cancer cells.

Organic Synthesis Applications

  • Building Block in Organic Chemistry :
    • This compound acts as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its structure allows for various functionalizations, making it valuable in synthetic methodologies aimed at producing novel compounds .
  • Comparative Analysis with Other Indole Derivatives :
    • This compound can be compared with other indole derivatives such as:
      Compound NameStructural FeaturesUnique Properties
      7-MethylindoleLacks ester groupLess versatile in synthetic applications
      Indole-3-acetic acidContains carboxylic acidDifferent reactivity and biological activity
      Ethyl 2-(7-Chloro-3-indolyl)-2-oxoacetateChlorine substitution at the 7-positionDifferent reactivity profile compared to methyl derivative
    The combination of the indole ring with an ester group provides a balance of reactivity and stability that enhances its utility across various chemical and biological applications.

Case Studies

  • Indole Derivatives in Drug Development :
    • A study demonstrated that modifications of indole derivatives, including this compound, led to compounds with improved efficacy as pharmacological agents targeting inflammatory pathways .
  • Mechanistic Studies :
    • Research focusing on the interaction between this compound and specific enzymes has provided insights into its mechanism of action. Understanding these interactions is crucial for optimizing its therapeutic potential .

Mechanism of Action

The mechanism of action of Ethyl 2-(7-Methyl-3-indolyl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name Substituent Position Key Functional Groups Biological Activity/Application Synthesis Yield Reference
Ethyl 2-(6-methyl-3-indolyl)-2-oxoacetate 6-methyl Ethyl ester, oxoacetate Intermediate for kinase inhibitors Not reported
Ethyl 2-(4-fluoro-3-indolyl)-2-oxoacetate 4-fluoro Ethyl ester, oxoacetate Antiviral research (HIV entry inhibitors) 78.6%
2-(7-Methoxy-1H-indol-3-yl)-2-oxoacetic acid 7-methoxy Carboxylic acid, oxoacetate Marine drug research (PPARγ agonism) Not reported
Methyl 2-(1-methylindol-3-yl)-2-oxoacetate 1-methyl Methyl ester, oxoacetate Anticancer (IC₅₀: 0.090–0.650 μM) 30–40%

Biological Activity

Ethyl 2-(7-Methyl-3-indolyl)-2-oxoacetate is a compound belonging to the indole family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclic structure that consists of a benzene ring fused to a pyrrole ring. The presence of an ethyl ester group and a methyl substitution at the 7-position of the indole ring contributes to its unique chemical properties. This structure is critical for its interaction with biological targets.

1. Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. Research has shown that it can inhibit cell proliferation in various cancer cell lines. For instance, in vitro assays demonstrated that this compound effectively reduced the viability of colorectal cancer cells, suggesting its potential as a therapeutic agent in cancer treatment .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Effect Observed
UO-315.0Moderate inhibition
HOP-9210.0Limited effect
Colorectal Cancer8.5Significant reduction in viability

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Interaction : The indole ring can interact with various enzymes and receptors, influencing critical biological pathways related to cell growth and apoptosis .
  • Reactive Intermediates : The compound can undergo reduction reactions, leading to the formation of reactive intermediates that may affect cellular components .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it possesses activity against certain bacterial strains, indicating potential applications in treating infections .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Effects :
    • A study focusing on the compound's effect on colorectal cancer cells found that treatment led to significant apoptosis as evidenced by increased levels of PARP and CASP3 cleavage markers .
  • Antimicrobial Screening :
    • Another research effort highlighted the compound's ability to inhibit bacterial growth in vitro, with specific emphasis on Gram-positive bacteria .

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